![molecular formula C17H12BrClN2O2 B2564621 (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444593-16-2](/img/structure/B2564621.png)
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
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Overview
Description
Compounds like this one typically belong to the class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. In this case, the compound also contains bromo and chloro substituents, which can greatly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In this case, the amide group and the halogen substituents are likely to be reactive. The compound might undergo reactions such as hydrolysis, substitution, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted using computational methods or determined experimentally .Scientific Research Applications
Material Science and Nanotechnology
Beyond its biological applications, this compound finds use in material science. Researchers investigate its behavior as a building block for nanomaterials, polymers, or surface coatings. Its unique properties may contribute to novel materials with tailored properties.
For detailed references and further reading:
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this one could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity under different conditions, investigating its potential uses in organic synthesis or materials science, or studying its biological activity .
properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-14-3-6-16(12(8-14)7-13(9-20)17(21)22)23-10-11-1-4-15(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXTTXWABZOASM-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
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